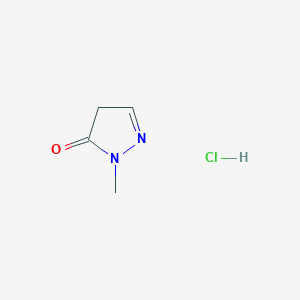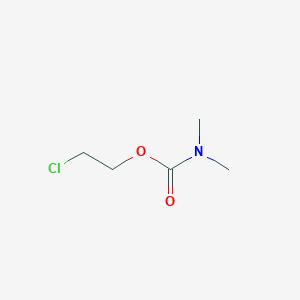
2-Chloroethyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl dimethylcarbamate is an organic compound with the molecular formula C5H10ClNO2. It is a carbamate ester derived from dimethylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
ClCOOCH3+ClCH2CH2OH→ClCH2CH2OCOOCH3+HCl
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of dimethyl carbonate with 2-chloroethanol in the presence of a catalyst such as iron-chrome (Fe2O3/Cr2O3) at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dimethylcarbamic acid and 2-chloroethanol.
Oxidation: It can be oxidized to form corresponding carbamate esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Pyridine, triethylamine, iron-chrome catalysts
Conditions: Elevated temperatures, acidic or basic environments
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Dimethylcarbamic acid and 2-chloroethanol
Oxidation Products: Corresponding carbamate esters
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl dimethylcarbamate involves the inhibition of enzymes by carbamoylation. The compound reacts with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. Its dimethylcarbamate moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Eigenschaften
CAS-Nummer |
20485-86-3 |
|---|---|
Molekularformel |
C5H10ClNO2 |
Molekulargewicht |
151.59 g/mol |
IUPAC-Name |
2-chloroethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H10ClNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
AUCIQBSDQJMTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


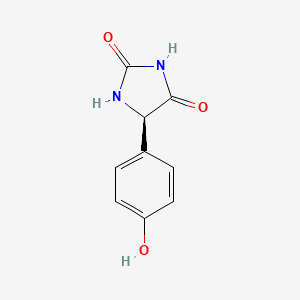
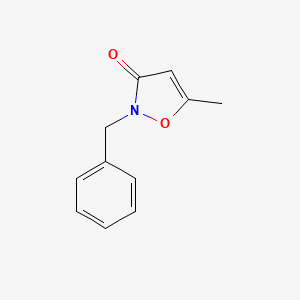
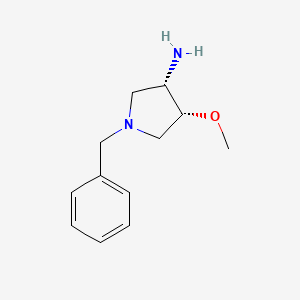
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
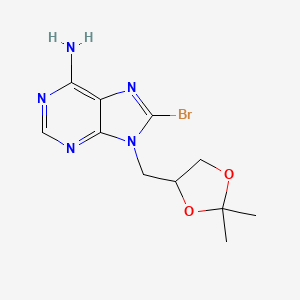
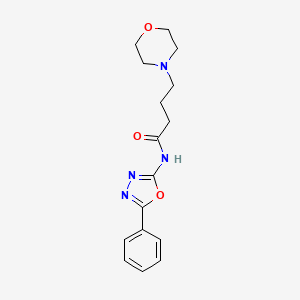
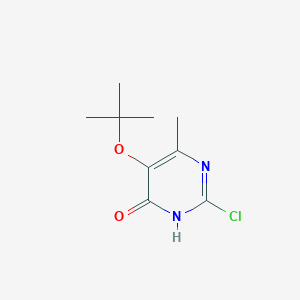
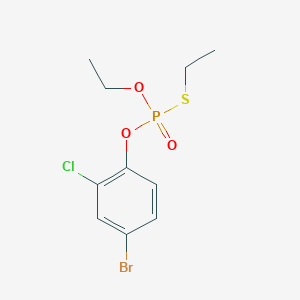
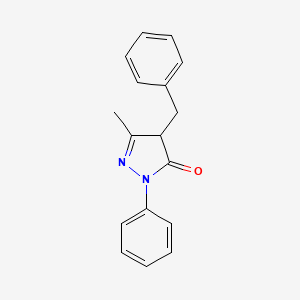

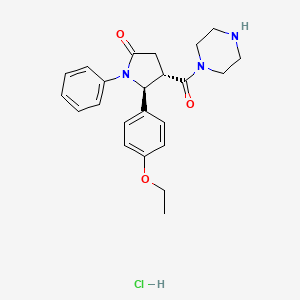

![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
